molecular formula C14H13NO4 B13930122 Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate

Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate

Cat. No.: B13930122
M. Wt: 259.26 g/mol
InChI Key: ACLWJAGIXFKRDQ-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline ring system substituted with formyl, methoxy, and carboxylate groups.

Chemical Reactions Analysis

Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the formyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce different functional groups into the quinoline ring, resulting in a variety of derivatives .

Scientific Research Applications

Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antiviral, anticancer, and antimicrobial properties . Additionally, it is used in the development of new therapeutic agents and as a tool for studying biological pathways and molecular targets .

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and inhibition of microbial growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 3-formyl-8-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde and 6-quinolinecarboxylic acid . These compounds share a similar quinoline ring system but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 3-formyl-8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C14H13NO4/c1-3-19-14(17)11-5-10-4-9(8-16)7-15-13(10)12(6-11)18-2/h4-8H,3H2,1-2H3

InChI Key

ACLWJAGIXFKRDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)C=O)OC

Origin of Product

United States

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